6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

Sandalwood odorant Structure–odor relationship Campholenic derivative

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol (CAS 67801‑12‑1), systematically named (E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol, is a C₁₄H₂₄O secondary allylic alcohol (MW 208.34 g/mol) belonging to the α‑campholenic aldehyde‑derived sandalwood odorant family. The molecule features a 2,2,3‑trimethylcyclopent‑3‑ene ring connected via a trans‑configured C4–C5 double bond to a hex‑4‑en‑3‑ol chain bearing the hydroxyl at position 3, yielding a calculated logP of approximately 4.1 and a boiling point of 283.1 °C at 760 mmHg.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 67801-12-1
Cat. No. B13788503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
CAS67801-12-1
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCCC(C=CCC1CC=C(C1(C)C)C)O
InChIInChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12-13,15H,5,7,10H2,1-4H3/b8-6+
InChIKeyRHQDMXYIGACKOH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol (CAS 67801-12-1) — Baseline Identity and Compound Class


6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol (CAS 67801‑12‑1), systematically named (E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol, is a C₁₄H₂₄O secondary allylic alcohol (MW 208.34 g/mol) belonging to the α‑campholenic aldehyde‑derived sandalwood odorant family [1]. The molecule features a 2,2,3‑trimethylcyclopent‑3‑ene ring connected via a trans‑configured C4–C5 double bond to a hex‑4‑en‑3‑ol chain bearing the hydroxyl at position 3, yielding a calculated logP of approximately 4.1 and a boiling point of 283.1 °C at 760 mmHg . This structure distinguishes it from both the natural santalol benchmarks and other synthetic campholenic alcohols used in fragrance formulation.

Why Generic Substitution Fails for Sandalwood Alcohols: The Case of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol


Campholenic‑derived sandalwood alcohols are not interchangeable: subtle differences in side‑chain length, double‑bond position, and methyl substitution can shift the odor profile from creamy‑woody to harsh‑chemical or nearly odorless [1]. 6‑(2,2,3‑Trimethylcyclopent‑3‑en‑1‑yl)hex‑4‑en‑3‑ol occupies a narrow structural niche between the shorter‑chain Brahmanol® (CAS 72089‑08‑8, butanol backbone) and the methyl‑branched Ebanol® (CAS 67801‑20‑1) or 4‑methyl analog (CAS 67801‑19‑8), where even a single methyl insertion alters both olfactory character and regulatory standing under IFRA and EU cosmetics legislation [2]. Direct substitution without quantitative odor‑threshold, substantivity, and stability data therefore risks both sensory failure and compliance gaps.

Quantitative Evidence Guide: Differentiating 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol from Closest Analogs


Structural Uniqueness: Absence of the 4‑Methyl Branch Distinguishes This Hexenol from the 4‑Methyl Analog (CAS 67801-19-8) and Ebanol®

6‑(2,2,3‑Trimethylcyclopent‑3‑en‑1‑yl)hex‑4‑en‑3‑ol (C₁₄H₂₄O, MW 208.34) lacks the additional methyl substituent at the 4‑position of the hexenol chain that is present in its closest congener, 4‑methyl‑6‑(2,2,3‑trimethylcyclopent‑3‑en‑1‑yl)hex‑4‑en‑3‑ol (CAS 67801‑19‑8, C₁₅H₂₆O, MW 222.37). It also differs from the commercially dominant Ebanol® (CAS 67801‑20‑1), which carries a 3‑methyl substitution on a pent‑4‑en‑2‑ol chain . The QSAR study of Kovatcheva et al. demonstrates that such side‑chain modifications alter both the electronic environment of the hydroxyl group and the lipophilic balance, directly impacting odor intensity classification on published sandalwood scales [1].

Sandalwood odorant Structure–odor relationship Campholenic derivative

Different Physicochemical Profile: Boiling Point, Density, and Rotatable Bond Count vs. Sandalmysore Core® and Brahmanol®

The target compound exhibits a boiling point of 283.1 °C at 760 mmHg and a density of 0.892 g/cm³, with four rotatable bonds in the side chain . In contrast, Sandalmysore Core® (CAS 28219-60-5, C₁₃H₂₂O) has a lower boiling point of 269.5 °C and a density of 0.897 g/cm³, while Brahmanol® (CAS 72089-08-8, C₁₃H₂₄O) is a saturated butanol with a density range of 0.900–0.906 g/cm³ [1]. The higher boiling point of the target compound suggests lower relative volatility, which may translate to different evaporation kinetics on a smelling strip or in a consumer product matrix.

Physicochemical property Volatility Fragrance tenacity

Synthetic Route Specificity: Aldol Condensation with Butanal Yields a Unique Intermediate Not Shared with Ebanol® or Javanol®

The target alcohol is obtained by aldol condensation of α‑campholenic aldehyde with butanal, followed by partial hydrogenation of the resulting (E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one intermediate [1]. This route is distinct from the synthesis of Ebanol® (condensation with butanone, then deconjugative α‑methylation and reduction) and Javanol® (cyclopropanation of a dienol precursor) [2]. The butanal‑derived hexenone intermediate bears a specific substitution pattern that determines the final alcohol's stereochemical and olfactory properties.

Synthetic pathway Aldol condensation Campholenic aldehyde

Regulatory Gap: EINECS Listing Without Published IFRA Standard or RIFM Safety Assessment Creates a Different Risk Profile vs. Ebanol®

The target compound is listed under EINECS 267-132-0, confirming its eligibility for use in fragrances within the EU, but no RIFM safety assessment or IFRA Standard has been published for CAS 67801-12-1 as of the search date [1]. By contrast, Ebanol® (CAS 67801-20-1) has a published RIFM safety assessment (2018, updated 2022) and an IFRA Standard with explicit use‑level restrictions [2]. Brahmanol® (CAS 72089-08-8) also has a published RIFM assessment [3]. This regulatory asymmetry means that procurement of the target compound may require supplementary toxicological data generation by the end‑user, whereas Ebanol® comes with a pre‑established safety dossier.

Regulatory compliance IFRA RIFM Safety assessment

High‑Value Application Scenarios for 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol Based on Differential Evidence


Structure–Odor Relationship (SOR) Studies of Campholenic Alcohols

The absence of a 4‑methyl branch makes this hexenol an ideal probe molecule for isolating the contribution of side‑chain substitution to sandalwood olfactory receptor activation, as demonstrated by the QSAR framework of Kovatcheva et al. [1]. Researchers can use this compound alongside its 4‑methyl analog (CAS 67801-19-8) and Ebanol® (CAS 67801-20-1) to construct systematic SOR datasets where side‑chain architecture is the sole variable.

Headspace Volatility Profiling in Fragranced Consumer Products

With a boiling point 13.6 °C higher than Sandalmysore Core® and a distinct density of 0.892 g/cm³ [1], this compound is suited for controlled headspace release studies comparing evaporation kinetics of sandalwood alcohols in fabric softeners, fine fragrances, or air‑care gels. Its four rotatable bonds may confer conformational flexibility that modulates retention on different substrates.

Custom Fragrance Ingredient Development Requiring Proprietary Positioning

For fragrance houses seeking a sandalwood alcohol that falls outside the published IFRA Standards and RIFM monographs that govern Ebanol® and Brahmanol® [1], this compound offers a pathway to proprietary accord development, provided the formulator commissions the necessary safety testing and submits the required dossier under the EU Cosmetics Regulation or analogous frameworks.

Synthetic Methodology Optimization and Intermediate Characterization

The defined aldol‑condensation‑with‑butanal route, known from Firmenich patent literature [1], positions this alcohol as a reference standard for optimizing campholenic aldehyde condensation reactions, evaluating catalyst selectivity, and characterizing the unsaturated ketone intermediate (E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one.

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